molecular formula C9H9NO3 B1445010 3-(Prop-2-en-1-yloxy)pyridine-2-carboxylic acid CAS No. 1250286-87-3

3-(Prop-2-en-1-yloxy)pyridine-2-carboxylic acid

Cat. No.: B1445010
CAS No.: 1250286-87-3
M. Wt: 179.17 g/mol
InChI Key: ALLGIKWUFVJOBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Prop-2-en-1-yloxy)pyridine-2-carboxylic acid is an organic compound with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol It is a derivative of pyridine, a heterocyclic aromatic organic compound, and features an allyloxy group attached to the pyridine ring

Scientific Research Applications

3-(Prop-2-en-1-yloxy)pyridine-2-carboxylic acid has several applications in scientific research, including:

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-en-1-yloxy)pyridine-2-carboxylic acid typically involves the reaction of 2-chloropyridine-3-carboxylic acid with allyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the allyloxy group . The reaction can be represented as follows:

2-chloropyridine-3-carboxylic acid+allyl alcoholK2CO3,reflux3-(Prop-2-en-1-yloxy)pyridine-2-carboxylic acid\text{2-chloropyridine-3-carboxylic acid} + \text{allyl alcohol} \xrightarrow{\text{K}_2\text{CO}_3, \text{reflux}} \text{this compound} 2-chloropyridine-3-carboxylic acid+allyl alcoholK2​CO3​,reflux​3-(Prop-2-en-1-yloxy)pyridine-2-carboxylic acid

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-en-1-yloxy)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(Prop-2-en-1-yloxy)pyridine-2-carboxaldehyde or this compound.

    Reduction: Formation of 3-(Prop-2-en-1-yloxy)piperidine-2-carboxylic acid.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(Prop-2-en-1-yloxy)pyridine-2-carboxylic acid is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Allyloxy)pyridine-2-carboxylic acid
  • 3-(Methoxy)pyridine-2-carboxylic acid
  • 3-(Ethoxy)pyridine-2-carboxylic acid

Uniqueness

3-(Prop-2-en-1-yloxy)pyridine-2-carboxylic acid is unique due to the presence of the allyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-prop-2-enoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-2-6-13-7-4-3-5-10-8(7)9(11)12/h2-5H,1,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLGIKWUFVJOBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(N=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Prop-2-en-1-yloxy)pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(Prop-2-en-1-yloxy)pyridine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(Prop-2-en-1-yloxy)pyridine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-(Prop-2-en-1-yloxy)pyridine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-(Prop-2-en-1-yloxy)pyridine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-(Prop-2-en-1-yloxy)pyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.